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molecular formula C9H7BrO3S B1519399 6-Bromo-1,1-dioxothiochroman-4-one CAS No. 112819-26-8

6-Bromo-1,1-dioxothiochroman-4-one

Cat. No. B1519399
M. Wt: 275.12 g/mol
InChI Key: ZIDGASJWZBLPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173696B2

Procedure details

6-Bromo-1,1-dioxo-1-thiochroman-4-one thiosemicarbazone (23) Into a round bottom flask containing 0.198 g of the appropriate thiochroman-4-one (0.147 g, 0.534 mmol), 10 mL of anhydrous methanol were added and the solution was refluxed for about 15 minutes before adding thiosemicarbazide (0.0598 g, 0.657 mmol) and 1.4 mg of TsOH. After the reaction mixture was refluxed under nitrogen atmosphere for 10 h, a solid was formed which was filtered and, then purified by column chromatography (30% EtOAc/70% hex). 0.0618 g (0.178 mmol) of the product was obtained in a 33% yield.
Name
6-Bromo-1,1-dioxo-1-thiochroman-4-one thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.198 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.0598 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[S:8](=[O:13])(=[O:12])[CH2:7][CH2:6][C:5]2=NNC(N)=S.S1C2C(=CC=CC=2)C(=[O:29])CC1.NNC(N)=S>CC1C=CC(S(O)(=O)=O)=CC=1.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[S:8](=[O:13])(=[O:12])[CH2:7][CH2:6][C:5]2=[O:29]

Inputs

Step One
Name
6-Bromo-1,1-dioxo-1-thiochroman-4-one thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(CCS(C2=CC1)(=O)=O)=NNC(=S)N
Name
Quantity
0.198 g
Type
reactant
Smiles
S1CCC(C2=CC=CC=C12)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.0598 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
1.4 mg
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for about 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was refluxed under nitrogen atmosphere for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
a solid was formed which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (30% EtOAc/70% hex)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CCS(C2=CC1)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.178 mmol
AMOUNT: MASS 0.0618 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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